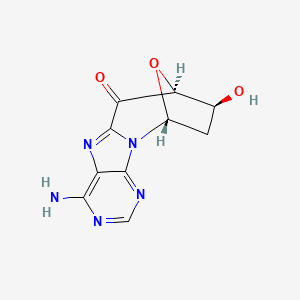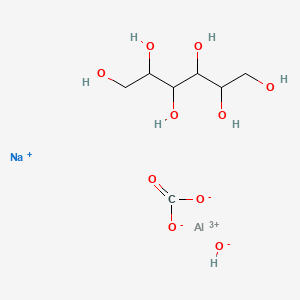
Alexitol sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alexitol sodium is synthesized by stabilizing aluminum hydroxide with a hexitol, such as sorbitol or mannitol . The reaction involves the formation of a complex between aluminum hydroxide and the hexitol in the presence of sodium carbonate.
Industrial Production Methods: The industrial production of this compound involves the following steps:
Mixing: Aluminum hydroxide is mixed with a hexitol (sorbitol or mannitol) and sodium carbonate.
Heating: The mixture is heated to facilitate the formation of the complex.
Filtration: The resulting product is filtered to remove any impurities.
Drying: The filtered product is dried to obtain the final this compound powder.
Chemical Reactions Analysis
Types of Reactions: Alexitol sodium primarily undergoes neutralization reactions due to its antacid properties. It reacts with gastric acid (hydrochloric acid) in the stomach to form water and neutral salts .
Common Reagents and Conditions:
Reagents: Hydrochloric acid (HCl)
Conditions: Aqueous medium at body temperature
Major Products Formed:
- Water (H₂O)
- Neutral salts (e.g., sodium chloride)
Scientific Research Applications
Alexitol sodium has several applications in scientific research, including:
- Chemistry: Used as a reagent in various chemical reactions and studies involving acid-base neutralization.
- Biology: Studied for its effects on gastrointestinal physiology and its potential use in treating related disorders.
- Medicine: Used as an antacid to treat conditions like indigestion, heartburn, and ulcers .
- Industry: Employed in the formulation of pharmaceutical products, particularly antacid tablets and suspensions .
Mechanism of Action
Alexitol sodium exerts its effects by neutralizing gastric acid in the stomach. The compound reacts with hydrochloric acid to form water and neutral salts, thereby reducing acidity and providing relief from symptoms of indigestion and heartburn . The molecular targets involved in this process are the hydrogen ions (H⁺) present in the gastric acid.
Comparison with Similar Compounds
- Aluminium hydroxide: Another antacid that neutralizes stomach acid but has a slower onset of action compared to Alexitol sodium .
- Magnesium hydroxide: An antacid that also neutralizes stomach acid but can cause a laxative effect .
- Simethicone: A gastric defoaming agent that reduces bloating and discomfort by breaking down gas bubbles in the gastrointestinal tract .
Uniqueness of this compound: this compound is unique due to its combination of aluminum hydroxide and hexitol, which enhances its stability and effectiveness as an antacid. Unlike other antacids, it provides a balanced neutralization of gastric acid without causing significant side effects like constipation or diarrhea .
Properties
CAS No. |
66813-51-2 |
|---|---|
Molecular Formula |
C7H15AlNaO10+ |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide |
InChI |
InChI=1S/C6H14O6.CH2O3.Al.Na.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;(H2,2,3,4);;;1H2/q;;+3;+1;/p-3 |
InChI Key |
KFVBMBOOLFSJHV-UHFFFAOYSA-K |
SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3] |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


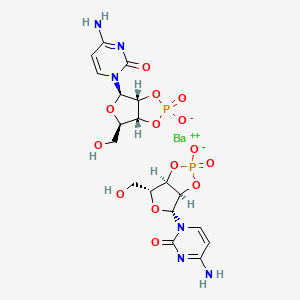
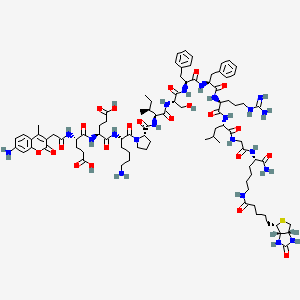
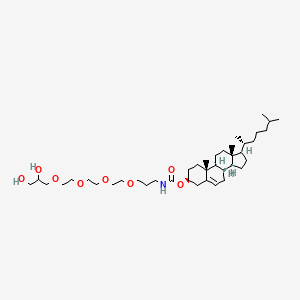
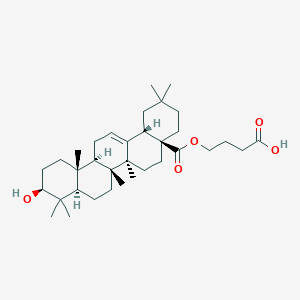
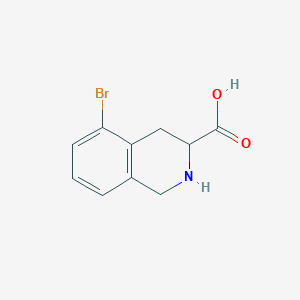
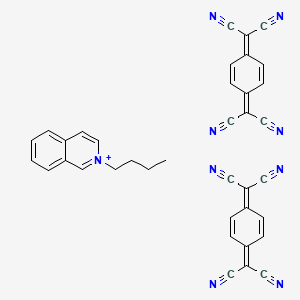
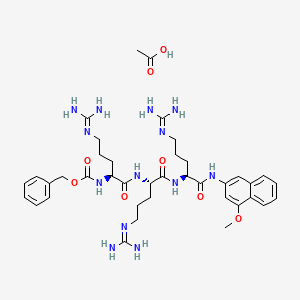
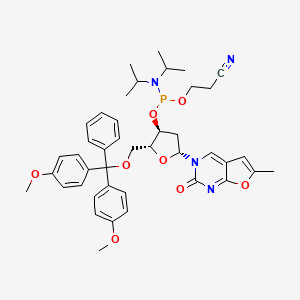
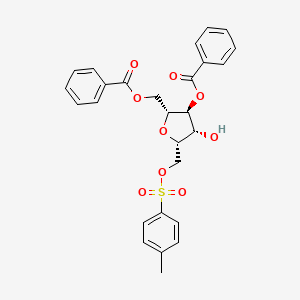

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1516745.png)
![[(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1516747.png)
